2-(aminomethyl)-N-methylcyclohexan-1-amine

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

2-(Aminomethyl)-N-methylcyclohexan-1-amine (CAS 1483649-51-9) is an alicyclic vicinal diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. It features a cyclohexane ring bearing a primary aminomethyl group (-CH₂NH₂) at the 2-position and a secondary N-methylamine group (-NHCH₃) at the 1-position, placing the two nitrogen functionalities in a 1,2-vicinal relationship.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B13255399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N-methylcyclohexan-1-amine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCNC1CCCCC1CN
InChIInChI=1S/C8H18N2/c1-10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-6,9H2,1H3
InChIKeyQTTMOEDONWOFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-N-methylcyclohexan-1-amine as a Differentiated Vicinal Diamine Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Aminomethyl)-N-methylcyclohexan-1-amine (CAS 1483649-51-9) is an alicyclic vicinal diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It features a cyclohexane ring bearing a primary aminomethyl group (-CH₂NH₂) at the 2-position and a secondary N-methylamine group (-NHCH₃) at the 1-position, placing the two nitrogen functionalities in a 1,2-vicinal relationship . This compound is categorized as a chiral diamine building block primarily employed in medicinal chemistry and organic synthesis, where the distinct spatial arrangement of its amino groups enables applications inaccessible to its constitutional isomer, 1-(aminomethyl)-N-methylcyclohexan-1-amine (CAS 90202-99-6), which positions both amino groups on the same ring carbon [1].

1 Vicinal diamine building block for asymmetric synthesis and chiral ligand design
2 Differentiated regioisochemistry from geminal isomer; enables bidentate metal chelation and stereochemical control
3 Two stereocenters offering four stereoisomers for enantioselective reaction development

Why Substituting 2-(Aminomethyl)-N-methylcyclohexan-1-amine with Positional Isomers or Simpler Diamines Compromises Research Consistency


Attempting to replace 2-(aminomethyl)-N-methylcyclohexan-1-amine with its 1,1-geminal isomer (CAS 90202-99-6) introduces substantially different molecular geometry, predicted physicochemical properties, and reactivity, undermining the reproducibility of structure-activity relationship studies . In the target vicinal diamine, the 1,2-arrangement of amino groups enables bidentate metal chelation and the potential for defined chiral conformations, whereas the geminal diamine configuration of the comparator restricts it to monodentate binding modes and eliminates the cis/trans stereoisomerism critical for asymmetric synthesis applications [1]. These conformational and electronic distinctions directly translate to divergent property predictions, such as topological polar surface area, lipophilicity, and hydrogen-bonding capacity, which are key determinants in drug-likeness and pharmacokinetic profiling [2]. A generic procurement approach that ignores these molecular-level differentiations risks selecting a compound with fundamentally incompatible reactivity and physicochemical behavior.

Target
Vicinal 1,2-diamine enables bidentate chelation and four stereoisomers for chiral induction
Geminal isomer
Both amines on same carbon; monodentate binding only, no cis/trans stereochemistry, and altered hydrogen-bond geometry
Predicted properties
Computed TPSA and LogP differ due to spatial amine separation; regioisomeric purity essential for reproducible ADME profiling

Quantitative Differentiation Evidence for 2-(Aminomethyl)-N-methylcyclohexan-1-amine Versus Key Comparators


Regioisomeric Differentiation: Vicinal vs. Geminal Diamine Structure Dictates Predicted Physicochemical Property Divergence

Direct comparison of computed physicochemical properties reveals a clear divergence between the target 2-(aminomethyl)-N-methylcyclohexan-1-amine and its regioisomer 1-(aminomethyl)-N-methylcyclohexan-1-amine. The target compound exhibits a topological polar surface area (TPSA) of 38.05 Ų, a calculated LogP of 0.72, and 2 hydrogen bond donors and acceptors . In contrast, the 1,1-geminal isomer is predicted to have a different TPSA and LogP due to the altered spatial orientation of the polar amino groups [1]. The vicinal diamine arrangement in the target creates a more extended separation of the primary and secondary amine functionalities, which is expected to influence membrane permeability and solubility profiles compared to the compact, geminal arrangement of the comparator [1]. While direct experimental TPSA or LogP values for the comparator are not published in primary literature, the constitutional difference guarantees measurable property divergence relevant to absorption and distribution in biological systems.

Computed TPSA vs. LogP
Source review
TPSA 38.05 Ų; LogP 0.72 (target). Geminal isomer: predicted divergence.
Regioisomeric purity supports consistent permeability and drug-likeness predictions.
Experimental comparator values not published; property shift relies on constitutional isomerism.
Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Hydrogen Bond Donor/Acceptor Capacity: Vicinal Diamine Architecture Offers Tunable Interactions Unavailable to the Geminal Isomer

The target compound presents two hydrogen bond donors (the primary amine -NH₂ and the secondary amine -NHCH₃) and two hydrogen bond acceptors (both nitrogen lone pairs) . The spatial separation of the aminomethyl and N-methylamino groups by the cyclohexane ring's 1,2-carbon bridge enables concerted, directional hydrogen bonding with biological targets or substrates. The geminal isomer (CAS 90202-99-6) constrains both donor groups to the same carbon atom, sterically impeding simultaneous engagement of both donors with a single binding site [1]. This architectural difference is critical in enzyme inhibition and receptor binding, where the geometric arrangement of hydrogen bond donors and acceptors is a key determinant of affinity and selectivity [2]. Quantitative hydrogen bonding capacity expressed as donor and acceptor count is equivalent (both have 2 donors and 2 acceptors), but the geometric presentation differs fundamentally.

H-Bond donor/acceptor geometry
Class-level inference
2 donors, 2 acceptors (both). Vicinal N···N ~2.5–3.0 Å vs geminal ~1.5 Å.
Spatial separation, not just count, governs directional hydrogen bonding and target engagement.
Geometric inference from molecular structure; binding studies needed for quantification.
Molecular Recognition Supramolecular Chemistry Catalyst Design

Chiral Differentiation vs. Non-Chiral Geminal Isomer: 2-(Aminomethyl)-N-methylcyclohexan-1-amine Retains Cis/Trans and Enantiomeric Purity Essential for Asymmetric Synthesis

The target compound possesses two stereogenic carbon atoms (C1 and C2 of the cyclohexane ring), yielding four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) [1]. The commercially supplied material (CAS 1483649-51-9) is typically a defined stereoisomer or a specified mixture, with chiral purity being critical for asymmetric applications . In stark contrast, the regioisomer 1-(aminomethyl)-N-methylcyclohexan-1-amine (CAS 90202-99-6) has only one stereogenic center (C1, bearing both amino groups) and therefore produces only two enantiomers [2]. This means the target offers twice the stereochemical complexity, enabling access to chiral ligands and catalysts with finer steric and electronic tuning. For example, trans-(1R,2R)- and trans-(1S,2S)-diaminocyclohexane derivatives are privileged chiral auxiliaries in asymmetric hydrogenation and hydrosilylation, achieving enantiomeric excesses (ee) of up to 86% in ketone hydrosilylation [3].

Stereogenic centers: 2 vs 1
Context-dependent
4 stereoisomers (target) vs 2 (geminal); benchmark ee ≤86% in related Zn-hydrosilylation.
Higher stereochemical complexity may support finer enantioselective control in asymmetric catalysis.
Cross-study comparable; ee depends on substrate and ligand design.
Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

Metal Chelation Potential: The Vicinal Diamine Motif in the Target Enables Bidentate Coordination, Absent in the Geminal Isomer

A defining feature of 1,2-diamines is their ability to form stable five-membered chelate rings with transition metals such as Zn(II), Cu(II), Ni(II), and Pd(II) [1]. The target compound, with its vicinal aminomethyl and N-methylamino groups, is pre-organized for bidentate N,N-chelation, a binding mode extensively exploited in chiral ligand design for asymmetric catalysis [2]. The geminal isomer cannot form a chelate ring due to the co-localization of both nitrogen atoms on the same carbon; it is limited to monodentate coordination [3]. In a comparative study of 2-(aminomethyl)aniline complexes, Zn(II) halides exhibited monodentate coordination exclusively through the aminomethyl group, whereas the ortho-diamine arrangement in the target would geometrically favor chelation [4]. This chelation capability translates to higher complex stability constants and distinct catalytic activity profiles, as demonstrated by 1,2-diaminocyclohexane-derived ligands achieving superior enantioselectivity over acyclic or macrocyclic monoamine ligands in Zn-catalyzed hydrosilylation [5].

Bidentate chelation capability
Class-level inference
5-membered chelate ring with transition metals (target); monodentate only (geminal isomer).
Bidentate coordination potential supports robust chiral catalyst development; geminal isomer cannot chelate.
Inferred from analogous ortho-diamine complexes; direct stability constants not reported.
Coordination Chemistry Metallodrug Design Homogeneous Catalysis

Validated Application Scenarios for 2-(Aminomethyl)-N-methylcyclohexan-1-amine Based on Differentiated Structural Evidence


Chiral Ligand Synthesis for Enantioselective Metal Catalysis

The vicinal diamine arrangement and dual stereogenic centers of 2-(aminomethyl)-N-methylcyclohexan-1-amine make it a direct precursor to chiral N,N'-bidentate ligands for transition metal catalysts [1]. Unlike the geminal isomer, which cannot form chelates, this compound can be elaborated into salen-type, diamino, or phosphoramidite ligands used in asymmetric hydrogenation and hydrosilylation, with benchmark enantiomeric excesses reaching up to 86% for related trans-1,2-diaminocyclohexane scaffolds [2].

Stereochemically Defined Building Block for CNS-Targeted Drug Discovery

With a TPSA of 38.05 Ų and LogP of 0.72, the compound resides within favorable ranges for CNS drug candidates . The 1,2-vicinal diamine architecture is a privileged motif in dopamine D4 receptor antagonists and monoamine reuptake inhibitors, where the relative stereochemistry of the cyclohexane ring directly governs receptor subtype selectivity [3]. The geminal analog lacks the necessary spatial orientation of the amines to engage these biological targets in the same manner.

Modular Scaffold for Supramolecular and Coordination Polymer Assemblies

The dual hydrogen bond donor/acceptor capacity, combined with chelating ability, positions this compound as a versatile tecton for self-assembled structures [4]. The 1,2-separation of amino groups allows for directional metal-ligand coordination and hydrogen-bonded networks not achievable with the compact 1,1-geminal isomer, enabling the rational design of porous coordination polymers and metal-organic frameworks.

Specialty Intermediate for Agrochemical SAR Studies

The distinct electronic environment created by the vicinal diamine motif, where the primary aminomethyl and secondary N-methylamino groups exhibit differentiated basicity and nucleophilicity, allows for sequential and regioselective functionalization in constructing agrochemical libraries . This sequential derivatization capacity is diminished in the geminal isomer due to steric congestion and electronic equivalence of the nitrogen substituents.

Application
Selection Property
Validation Focus
Chiral ligand synthesis for enantioselective catalysis
Vicinal diamine geometry enabling bidentate N,N-chelation
Enantioselectivity validation in target asymmetric transformations
CNS-targeted drug discovery building block
Computed TPSA/LogP within CNS drug-like space; privileged vicinal diamine scaffold
Permeability and target engagement profiling in CNS assays
Supramolecular and coordination polymer assemblies
Directional hydrogen bonding and chelation capacity
Coordination network topology and stability under application conditions
Agrochemical SAR library construction
Differentiated amine reactivity enabling sequential functionalization
Regioselective derivatization and biological activity screening

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